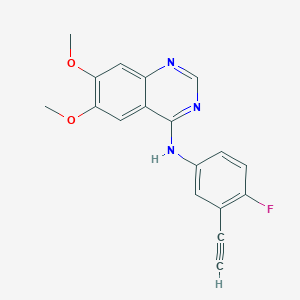
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with ethynyl, fluorophenyl, and dimethoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Fluorophenyl and Dimethoxy Groups: The fluorophenyl and dimethoxy groups can be introduced through nucleophilic aromatic substitution or other suitable substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.
科学研究应用
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
相似化合物的比较
Similar Compounds
- 4-((3-ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
- tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate
- 5-[(3-ethynyl-4-fluorophenyl)ethynyl]-2-(trifluoromethyl)pyridine
Uniqueness
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of ethynyl, fluorophenyl, and dimethoxy groups differentiates it from other quinazoline derivatives, potentially leading to unique interactions with molecular targets and pathways.
属性
CAS 编号 |
183321-78-0 |
|---|---|
分子式 |
C18H14FN3O2 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H14FN3O2/c1-4-11-7-12(5-6-14(11)19)22-18-13-8-16(23-2)17(24-3)9-15(13)20-10-21-18/h1,5-10H,2-3H3,(H,20,21,22) |
InChI 键 |
UEKLAZGZLXRYAO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)C#C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


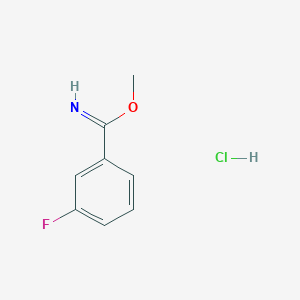
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)

![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
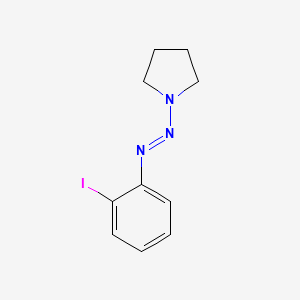
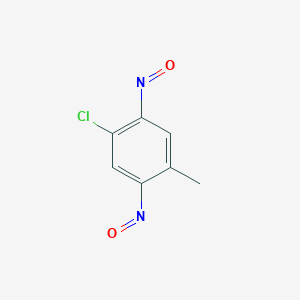
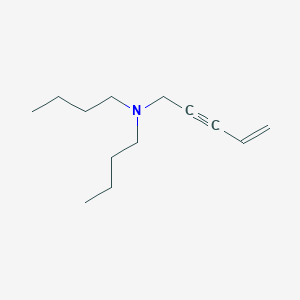
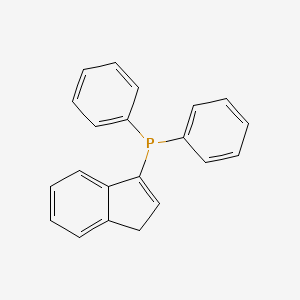
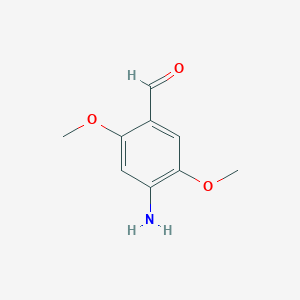

![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
